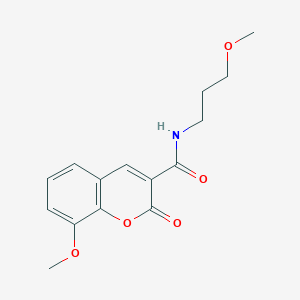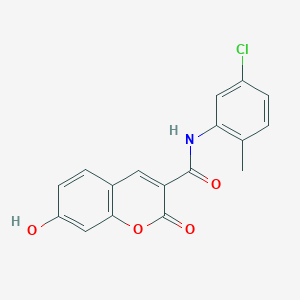![molecular formula C21H19N3OS B422252 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one CAS No. 1164483-12-8](/img/structure/B422252.png)
2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is a complex organic compound that features a thiazole ring fused with an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the thiazole or indole rings .
Scientific Research Applications
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethylanilino)-5-[(1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one: Lacks the methyl group on the indole ring.
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-2-yl)methylene]-1,3-thiazol-4(5H)-one: Methyl group positioned differently on the indole ring.
Uniqueness
2-(3,4-Dimethylanilino)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazol-4(5H)-one is unique due to the specific positioning of the methyl group on the indole ring, which may influence its biological activity and chemical reactivity. This structural uniqueness can lead to different interactions with molecular targets compared to similar compounds .
Properties
CAS No. |
1164483-12-8 |
|---|---|
Molecular Formula |
C21H19N3OS |
Molecular Weight |
361.5g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethylphenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H19N3OS/c1-13-8-9-16(10-14(13)2)22-21-23-20(25)19(26-21)11-15-12-24(3)18-7-5-4-6-17(15)18/h4-12H,1-3H3,(H,22,23,25)/b19-11- |
InChI Key |
JZEFBZMLAJEBMC-ODLFYWEKSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)C)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)C)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-bromo-2-[5-hydroxy-3-(methoxycarbonyl)-2-methyl-4H-indeno[1,2-b]pyridin-4-yl]phenoxy}acetic acid](/img/structure/B422170.png)
![METHYL 4-{3-ETHOXY-4-[(3-FLUOROPHENYL)METHOXY]PHENYL}-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B422171.png)
![methyl 4-(3-bromo-4,5-diethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422173.png)
![METHYL 4-(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B422175.png)
![methyl 4-[3-chloro-4-(cyanomethoxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422176.png)
![methyl 4-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422178.png)
![METHYL 4-[3-CHLORO-5-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B422180.png)
![METHYL 4-[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B422182.png)
![methyl 2-methyl-4-{4-[(3-methylbenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B422183.png)
![METHYL 4-(3-CHLORO-4,5-DIMETHOXYPHENYL)-2-METHYL-5-OXO-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE](/img/structure/B422185.png)
![4-[[(5Z)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B422186.png)


![5-{[5-(diethylamino)-2-furyl]methylene}-1-(2-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B422192.png)
